molecular formula C17H21N3O4S B2564388 methyl 4-(((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate CAS No. 923165-22-4

methyl 4-(((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate

Cat. No. B2564388
M. Wt: 363.43
InChI Key: CMYAFBNKROYRFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, reaction conditions, and steps involved.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthetic Pathways and Chemical Reactions

Research on similar compounds has explored synthetic pathways and chemical reactions, offering insights into the development of new synthetic methods. For example, the synthesis of 4,5-disubstituted imidazolinones-2 has been achieved through reactions involving electrophilic and nucleophilic reagents, demonstrating the versatility of imidazole derivatives in organic synthesis (S. I. Zav’yalov, L. Kulikova, O. V. Dorofeeva, 1989). This research highlights the potential for compounds like the one to serve as intermediates in the synthesis of complex organic molecules.

Biological Activities and Applications

Compounds containing imidazole and benzoate groups have been studied for their biological activities. For instance, imidazole derivatives have shown potential in various applications, including their roles in biological systems and as pharmaceutical intermediates. The study of methylglyoxal in food and living organisms reveals the biological significance of reactive alpha-oxoaldehydes formed from imidazole derivatives, which are involved in the formation of advanced glycation end-products associated with diabetes and neurodegenerative diseases (I. Nemet, L. Varga-Defterdarović, Z. Turk, 2006).

Environmental and Material Science Applications

Research on imidazole derivatives extends to environmental and material science applications. For example, benzothiazolyl substituted iminothiazolidinones have been evaluated as potent and partly selective aldose reductase inhibitors, showcasing the potential of such compounds in addressing diabetic complications through the inhibition of specific enzymes (A. Saeed, Yildiz Tehseen, H. Rafique, et al., 2014). This research indicates the broad utility of these compounds in developing new therapeutic agents.

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.


Future Directions

This would involve discussing potential future research directions, such as new applications for the compound, improvements to its synthesis, or further studies of its properties or mechanism of action.


I hope this general information is helpful. For a detailed analysis of a specific compound, I would recommend consulting a chemist or other expert in the field. They may have access to more specialized resources or databases that could provide more detailed information.


properties

IUPAC Name

methyl 4-[[1-[2-(ethylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-3-18-15(22)9-20-14(10-21)8-19-17(20)25-11-12-4-6-13(7-5-12)16(23)24-2/h4-8,21H,3,9-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYAFBNKROYRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)C(=O)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate

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